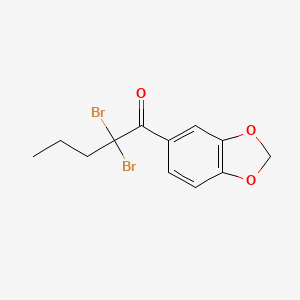
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone is an organic compound that features a benzodioxole ring attached to a dibromo-substituted pentanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone typically involves the bromination of a precursor compound, such as 1-(1,3-Benzodioxol-5-yl)-1-pentanone. The reaction is carried out under controlled conditions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to ensure the selective formation of the dibromo product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the pentanone chain can be reduced to form the corresponding alcohol.
Oxidation Reactions: The benzodioxole ring can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of new derivatives with substituted nucleophiles.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of quinone derivatives.
科学的研究の応用
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone involves its interaction with molecular targets such as enzymes or receptors. The dibromo groups may facilitate binding to specific sites on proteins, leading to inhibition or activation of biological pathways. The benzodioxole ring can also participate in electron transfer reactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanone: A related compound with a shorter carbon chain and no bromine substitution.
1-(1,3-Benzodioxol-5-yl)-2-bromoethanone: A similar compound with a single bromine atom and a shorter carbon chain.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with an amine group instead of a carbonyl group.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone is unique due to its dibromo substitution, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and the development of new chemical entities.
特性
分子式 |
C12H12Br2O3 |
|---|---|
分子量 |
364.03 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-2,2-dibromopentan-1-one |
InChI |
InChI=1S/C12H12Br2O3/c1-2-5-12(13,14)11(15)8-3-4-9-10(6-8)17-7-16-9/h3-4,6H,2,5,7H2,1H3 |
InChIキー |
KPTSRTPXPVLIAJ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


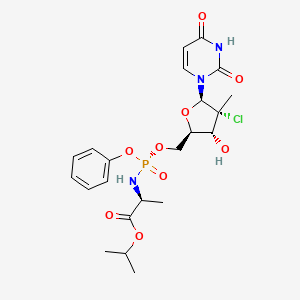
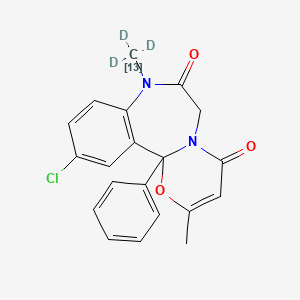
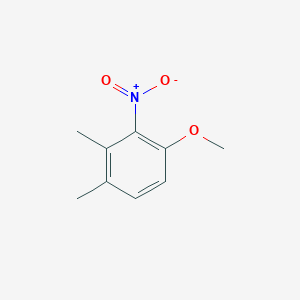

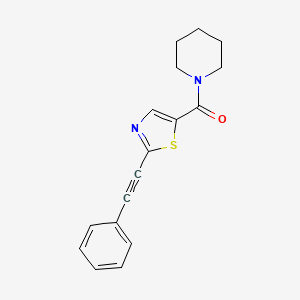
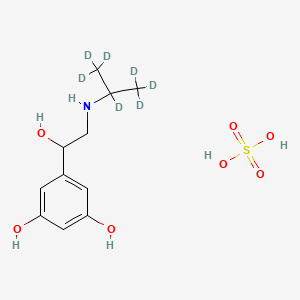

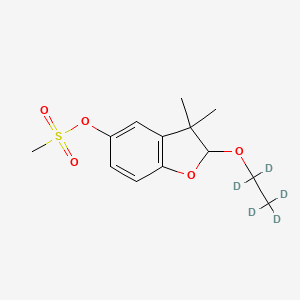
![[2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienyl](4-chlorophenyl)methanone](/img/structure/B13439735.png)

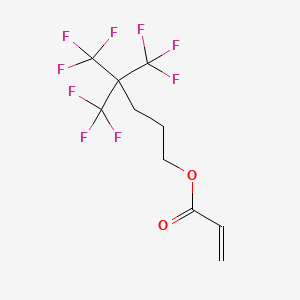
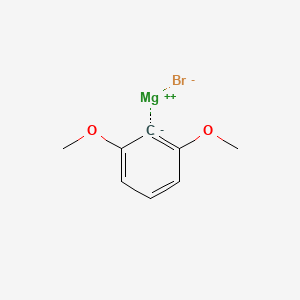
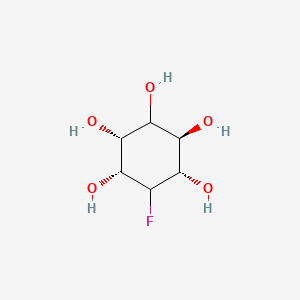
![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)
